Phlegmarine

Descripción

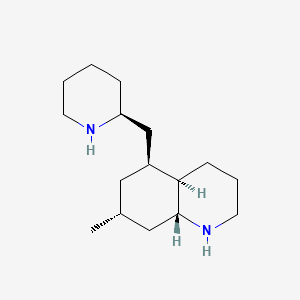

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

66834-87-5 |

|---|---|

Fórmula molecular |

C16H30N2 |

Peso molecular |

250.42 g/mol |

Nombre IUPAC |

(4aR,5S,7R,8aR)-7-methyl-5-[[(2S)-piperidin-2-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C16H30N2/c1-12-9-13(11-14-5-2-3-7-17-14)15-6-4-8-18-16(15)10-12/h12-18H,2-11H2,1H3/t12-,13+,14+,15-,16-/m1/s1 |

Clave InChI |

HLJWSLBSLJLQBA-LYYZXLFJSA-N |

SMILES |

CC1CC(C2CCCNC2C1)CC3CCCCN3 |

SMILES isomérico |

C[C@@H]1C[C@H]([C@H]2CCCN[C@@H]2C1)C[C@@H]3CCCCN3 |

SMILES canónico |

CC1CC(C2CCCNC2C1)CC3CCCCN3 |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Distribution of Phlegmarine in Lycopodiaceae Species

This compound and its isomers are found across various species within the Lycopodiaceae family, particularly within the genus Huperzia (also classified under Phlegmariurus by some botanists). The presence and concentration of these alkaloids can differ notably between species and even among geographically distinct populations of the same species, a variation attributed to both genetic and environmental influences. The name "this compound" itself originates from Phlegmariurus phlegmaria (formerly Lycopodium phlegmaria), one of the species from which it was first isolated.

Research has confirmed the presence of this compound in several species, often alongside a complex mixture of other Lycopodium alkaloids. For example, it has been identified in Huperzia squarrosa and other related clubmosses. The intricate alkaloidal profile of these plants necessitates advanced analytical methods for accurate identification and quantification.

The following interactive data table summarizes the documented occurrence of this compound in select Lycopodiaceae species based on phytochemical investigations.

| Species | Common Name | Key Alkaloids Identified |

| Phlegmariurus phlegmaria (syn. Huperzia phlegmaria) | Tassel Fern | This compound, Huperzine A |

| Huperzia squarrosa | Rock Tassel Fern | This compound, Lycodine, Lycopodine |

| Huperzia selago | Fir Clubmoss | This compound, Huperzine A, Selagine |

| Lycopodium clavatum | Common Clubmoss | This compound, Lycopodine, Clavatine |

| Phlegmariurus taxifolius | --- | This compound, Huperzine A |

Modern Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation of pure this compound from its natural botanical sources is a significant challenge. This difficulty arises from the complex matrix of structurally similar alkaloids that are co-extracted from the plant material. The successful purification of this compound relies on a multi-step process involving modern chromatographic and spectroscopic techniques. nih.gov

The initial step involves extracting the dried and powdered plant material, typically with a solvent like methanol. nih.gov This crude extract is then subjected to various chromatographic methods for separation and purification.

Chromatographic Techniques:

Vacuum Liquid Chromatography (VLC): This technique serves as a rapid and effective initial step for the pre-purification of the crude methanolic extract, allowing for the separation of alkaloid fractions from other plant constituents. nih.gov

Column Chromatography (CC): Following initial fractionation, column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is often employed. A gradient elution system with increasing solvent polarity helps to separate the complex mixture into simpler fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is a powerful tool. It offers high resolution to separate this compound from its closely related isomers and other alkaloids that may be present in the fractions obtained from column chromatography. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for the analysis of the alkaloid composition of extracts, combining the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com

Spectroscopic Techniques for Structural Elucidation:

After isolating a pure compound, its chemical structure is determined using a suite of spectroscopic methods.

Mass Spectrometry (MS): Provides crucial information on the molecular weight and elemental composition of the compound. Techniques like HPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC/ESI-QTOF-MS) are used to analyze fractions and identify known alkaloids by comparing their mass data and retention times. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.gov Advanced 2D-NMR experiments are used to piece together the precise connectivity and stereochemistry of the complex this compound skeleton. nih.gov Analysis of ¹³C NMR spectral data, for instance, has revealed specific patterns that allow for the definitive assignment of the stereochemistry within the decahydroquinoline (B1201275) core of this compound-type alkaloids. nih.gov

Cultivation and Propagation Strategies for this compound-Producing Organisms

The increasing interest in Lycopodium alkaloids for their potential applications has led to concerns about the overharvesting of wild clubmoss populations. semanticscholar.org Many Huperzia species are slow-growing and have specific habitat requirements, making them vulnerable to depletion. semanticscholar.orgresearchgate.net Consequently, developing sustainable cultivation and propagation methods is a critical area of research.

Huperzia species reproduce through both spores and vegetative means, but both present challenges for large-scale cultivation. propagate.oneresearchgate.net Spore propagation mimics the natural life cycle but is notoriously slow and difficult, sometimes taking months or even years for germination and development. propagate.one

Vegetative Propagation and In Vitro Culture:

Vegetative Propagation: This method offers a more direct route for propagation. Many Huperzia species naturally produce vegetative propagules called bulbils or gemmae, which can develop into new plants. researchgate.netpbsociety.org.pl Propagation via cuttings is also being optimized. For instance, studies on Huperzia squarrosa have shown that treating apical cuttings with rooting hormones like indole-3-butyric acid (IBA) can significantly improve rooting success. hcmuaf.edu.vnhcmuaf.edu.vn

In Vitro Culture: Plant tissue culture, or micropropagation, presents a promising alternative for producing large quantities of plant material in a controlled laboratory environment, independent of natural habitat constraints. icm.edu.plresearchgate.net Research has focused on establishing axenic (sterile) cultures from various explants, including spores, bulbils, and shoot tips. pbsociety.org.plicm.edu.pl Successful protocols have been developed for species like Huperzia selago, using specific culture media to induce growth and multiplication of sporophytes. icm.edu.plresearchgate.net These in vitro systems not only aid in conservation but also offer a potential platform for the consistent production of this compound and other valuable alkaloids. nih.gov Furthermore, research has extended to isolating endophytic fungi from Lycopodiaceae species, some of which have been found to produce these alkaloids, opening another avenue for biotechnological production. semanticscholar.orgresearchgate.netmdpi.comnih.gov

While progress has been made, the optimization of these techniques for commercial-scale production remains an active area of investigation.

Biosynthetic Pathways and Enzymatic Mechanisms of Phlegmarine

Theoretical Postulations for Phlegmarine's Biogenetic Origin

The foundational hypothesis for the biogenesis of this compound and related Lycopodium alkaloids centers on the amino acid L-lysine as the primary precursor. researchgate.net Isotopic labeling studies have provided evidence supporting a pathway where two C8N units, both derived from L-lysine, condense to form the characteristic this compound skeleton. researchhub.com

The proposed biogenetic route begins with the decarboxylation of L-lysine to yield cadaverine (B124047). nih.gov This initial step is followed by oxidative deamination, leading to 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ1-piperideine. sippe.ac.cnresearchgate.net The pathway then diverges to create two distinct building blocks from Δ1-piperideine: pelletierine (B1199966) and 4-(2-piperidyl)acetoacetic acid (4PAA). researchhub.comnih.gov

Early theories suggested a straightforward dimerization of pelletierine, but subsequent research indicated a more complex mechanism. nih.gov The current prevailing hypothesis posits that this compound is formed through the condensation of pelletierine with another lysine-derived C8N unit, 4PAA. researchhub.com this compound is thus considered a key intermediate, from which subsequent intramolecular rearrangements and bond formations or cleavages can lead to the other major structural classes of Lycopodium alkaloids. researchgate.net

Identification and Characterization of Key Enzymatic Transformations in this compound Biosynthesis

Recent advances in molecular biology and transcriptomics have enabled the identification and functional characterization of several key enzymes that catalyze the initial steps of this compound biosynthesis in plants like Huperzia serrata and Phlegmariurus tetrastichus. nih.govcas.cn These enzymatic transformations convert the primary metabolite L-lysine into the advanced intermediates required for the this compound scaffold.

The critical enzymatic steps identified are:

Lysine Decarboxylation : The first committed step in the pathway is the conversion of L-lysine to cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate-dependent enzyme. nih.govnih.gov Several LDC genes have been isolated from Huperzia serrata, and functional characterization has confirmed their role in producing cadaverine. sippe.ac.cnnih.gov

Oxidative Deamination : Cadaverine is subsequently oxidized to 5-aminopentanal, which exists in equilibrium with its cyclic imine form, Δ1-piperideine. This transformation is carried out by a copper amine oxidase (CAO) . nih.govsippe.ac.cnwikipedia.org

Polyketide Synthesis and Condensation : The formation of the C8N precursors, pelletierine and 4PAA, involves a Type III polyketide synthase (PKS) . nih.govcas.cn Specifically, an enzyme identified as a piperidyl-ketide synthase (PIKS) catalyzes the condensation of the Δ1-piperideine imine with units derived from malonyl-CoA to generate the piperidyl-ketide intermediates. nih.govnih.gov

Scaffold Formation : More recently, a novel class of enzymes, neofunctionalized β-carbonic anhydrases (CAHs) , referred to as CAH-like (CAL) proteins, have been implicated in the crucial condensation and cyclization steps that form the bicyclic scaffold of key precursors. researchhub.com These CAL enzymes catalyze a stereospecific Mannich-like condensation essential for constructing the core structure. researchhub.comresearchgate.net

The table below summarizes the key enzymes and their respective roles in the early stages of the this compound biosynthetic pathway.

| Enzyme Name | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Function |

| L-lysine decarboxylase | LDC | Carboxy-lyase | L-lysine | Cadaverine | Decarboxylation of the primary precursor. nih.gov |

| Copper Amine Oxidase | CAO | Oxidoreductase | Cadaverine, O2, H2O | 5-aminopentanal, NH3, H2O2 | Oxidative deamination of cadaverine. researchgate.net |

| Piperidyl-ketide Synthase | PIKS | Type III Polyketide Synthase | Δ1-piperideine, Malonyl-CoA | 4-(2-piperidyl)-acetoacetic acid (4PAA) | Condensation of imine and polyketide units. nih.govnih.gov |

| Carbonic Anhydrase-Like | CAL | Lyase | Pelletierine, 4PAA-derived diene | Bicyclic Precursors | Mannich-like condensation and scaffold generation. researchhub.com |

Proposed Intermediate Structures and Their Role in this compound Biogenesis

The biogenesis of this compound proceeds through a series of stable and transient chemical intermediates, each marking a specific stage in the construction of the final alkaloid. Isotopic labeling experiments and the characterization of biosynthetic enzymes have allowed for a detailed proposal of this molecular assembly line. researchhub.comnih.gov

The pathway originates with L-lysine and progresses as follows:

L-lysine : The fundamental building block providing the nitrogen atom and a portion of the carbon backbone. researchgate.net

Cadaverine : Formed via the enzymatic decarboxylation of L-lysine, this diamine is the first stable intermediate in the pathway. sippe.ac.cn

5-Aminopentanal / Δ1-piperideine : The product of cadaverine oxidation, this intermediate exists in a dynamic equilibrium between its linear aldehyde form (5-aminopentanal) and its cyclic imine form (Δ1-piperideine). researchgate.net The cyclic imine is the reactive species for subsequent condensation reactions.

4-(2-piperidyl)acetoacetic acid (4PAA) and Pelletierine : These two C8N compounds are key intermediates formed from Δ1-piperideine and malonyl-CoA units, a reaction catalyzed by a PIKS enzyme. researchhub.comnih.gov They represent the two distinct halves of the this compound molecule.

This compound : This C16N2 alkaloid is formed by the condensation of 4PAA and pelletierine. It is considered a pivotal intermediate, serving as the direct precursor to other major classes of Lycopodium alkaloids through various skeletal rearrangements. researchgate.net

The progression from simple amino acid to complex alkaloid is depicted in the table below.

| Intermediate Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |

| L-lysine | C6H14N2O2 | 146.19 | Primary Precursor |

| Cadaverine | C5H14N2 | 102.18 | Product of Decarboxylation |

| Δ1-piperideine | C5H9N | 83.13 | Cyclic Imine for Condensation |

| Pelletierine | C8H15NO | 141.21 | C8N Building Block |

| 4-(2-piperidyl)acetoacetic acid | C9H15NO3 | 185.22 | C8N Building Block (after decarboxylation) |

| This compound | C16H30N2 | 250.43 | Key C16N2 Intermediate |

Molecular Genetic and Transcriptomic Studies of Alkaloid Biosynthesis Pathways Relevant to this compound

The elucidation of the this compound biosynthetic pathway has been significantly accelerated by molecular genetic and transcriptomic approaches. cas.cnfrontiersin.org Since the genomes of most Lycopodiaceae species are not fully sequenced, researchers have relied on transcriptome analysis—sequencing the messenger RNA (mRNA) in different plant tissues—to identify candidate genes involved in alkaloid production. cas.cnresearchgate.net

Studies on Huperzia serrata and Phlegmariurus tetrastichus have generated extensive transcriptomic datasets from various tissues, including roots, stems, and leaves. nih.govcas.cn By comparing gene expression levels, scientists have found that transcripts for LDC, CAO, and PKS are significantly more abundant in tissues where Lycopodium alkaloids, such as huperzine A (a downstream product of the this compound pathway), accumulate. cas.cncas.cncepams.org This correlation provides strong evidence for the involvement of these genes in the biosynthetic pathway.

A key finding from these studies is the discovery of a potential "metabolic regulon"—a set of biosynthetic genes that are transcriptionally coregulated. nih.gov This means the genes for LDC, CAO, PIKS, and downstream modifying enzymes appear to be switched on and off together in a coordinated fashion, consistent with their shared role in a single metabolic pathway. nih.gov This co-expression analysis has been instrumental in identifying not only the early-stage enzymes but also novel enzyme families, such as the CAL proteins, that participate in scaffold formation. researchhub.com Furthermore, mining transcriptomic data from related species like Lycopodiastrum casuarinoides has revealed homologous genes, suggesting a conserved biosynthetic pathway across different genera of the Lycopodiaceae family. nih.gov

Synthetic Chemistry and Methodological Innovations for Phlegmarine

Total Synthesis Approaches to Phlegmarine and its Stereoisomers

The total synthesis of this compound and its various stereoisomers has been a testament to the ingenuity of synthetic chemists, employing a range of advanced methodologies to achieve precise control over molecular architecture and stereochemistry.

The synthesis of enantiopure Phlegmarines relies heavily on asymmetric methodologies that introduce chirality early in the synthetic route or control stereochemical outcomes of key bond-forming events. Chiral N-acylpyridinium salt chemistry has been instrumental, used twice in some syntheses to set stereocenters at critical positions such as C-9 and C-2' of the this compound skeleton nih.gov. Organocatalysis, particularly using chiral secondary amines or phosphoric acids, has also emerged as a powerful tool for establishing enantiopure decahydroquinoline (B1201275) cores through reactions like asymmetric Michael additions and domino sequences sciengine.comnih.govub.edubenthamdirect.comoup.comrsc.org. These methods allow for the direct synthesis of enantiomerically enriched building blocks, significantly streamlining the path to chiral target molecules.

Organocatalysis has played a transformative role in the synthesis of this compound. Chiral secondary amine organocatalysts, for example, have been employed in cascade reactions, such as Michael-initiated domino reactions, to efficiently construct complex chiral molecules, including key intermediates for alkaloid synthesis benthamdirect.comoup.com. Specifically, organocatalyzed Michael reactions followed by domino Robinson annulation/intramolecular aza-Michael reactions have been used to generate enantiopure cis-decahydroquinolines, serving as crucial building blocks for this compound-type alkaloids like lycoposerramine Z sciengine.comnih.govub.edu. The use of chiral phosphoric acids has also been reported for enantioselective intramolecular Michael additions in the synthesis of this compound-type alkaloids acs.org.

Stereoselective reduction strategies are vital for controlling the stereochemistry at specific centers within the this compound molecule. For instance, methods involving catalytic hydrogenation, such as the use of Wilkinson's catalyst, have been developed to achieve contrasteric hydrogenation, overturning facial selectivity and providing access to specific stereoisomers researchgate.netresearchgate.net. Reduction of intermediate iminium salts or carbonyl groups using reagents like NaCNBH₃ or catalytic hydrogenation can also be employed to establish the desired relative stereochemistry of the decahydroquinoline core nih.govnih.gov.

While direct chemo-enzymatic synthesis of this compound itself is less commonly reported in the literature, chemo-enzymatic strategies are broadly applied in alkaloid synthesis for the preparation of chiral building blocks or for late-stage functionalization acib.atrsc.orgbeilstein-journals.orgbohrium.com. These approaches combine the specificity and efficiency of enzymes with the versatility of chemical synthesis. Enzymes can be utilized for kinetic resolution, desymmetrization, or the stereoselective formation of C-C or C-N bonds, providing enantiopure precursors that can then be chemically transformed into complex alkaloid structures, including those related to this compound acib.atrsc.orgbeilstein-journals.org.

Compound List:

this compound

Lycoposerramine Z

Cermizine B

Serratezomine E

Huperzine N

Huperzine K

Huperzine M

Lycoposerramine W

Lycoposerramine X

Lycoposerramine Y

Phlegmine A

Strategic Use of Chiral Auxiliaries and Inductors in this compound Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of this compound alkaloids, given their multiple chiral centers. Synthetic strategies have leveraged chiral auxiliaries and inductors to dictate the stereochemical outcome of key reactions. One notable approach involves the use of chiral N-acylpyridinium salt chemistry nih.govacs.orgnih.gov. This methodology has been employed twice in the synthesis of this compound alkaloids to establish stereocenters at the C-9 and C-2′ positions of the this compound skeleton nih.govnih.gov.

The effectiveness of chiral auxiliaries lies in their temporary incorporation into a molecule, guiding the stereoselectivity of subsequent reactions before being removed and often recycled wikipedia.orgsigmaaldrich.com. For instance, the synthesis of all four known natural phlegmarines and a synthetic derivative utilized chiral N-acylpyridinium salt chemistry, achieving excellent stereocontrol over a 19-22 step synthesis nih.govnih.gov. This strategy confirmed the absolute stereochemistry of the known phlegmarines, which was determined to be 2′S, 5S, 7R, 9R, 10R nih.gov.

Other methods for stereocontrol in related syntheses include the use of phenylglycinol-derived tricyclic oxazoloquinolone lactams researchgate.netub.edu. These serve as versatile scaffolds for the enantioselective synthesis of diversely substituted cis-decahydroquinolines, which are core structures in this compound-type alkaloids researchgate.netub.edu. The stereoconvergent cyclocondensation reactions involving phenylglycinol and cyclohexanone-based δ-keto esters are key steps in these routes, allowing for the synthesis of enantiopure cis-decahydroquinolines researchgate.net.

Development of Novel Synthetic Reactions and Reagents Inspired by this compound Architectures

The complex architectures of this compound alkaloids have inspired the development of novel synthetic reactions and reagents. A significant innovation includes the development of a contrasteric hydrogenation method utilizing Wilkinson's catalyst researchgate.net. This method was crucial for reversing the facial selectivity of standard hydrogenation, enabling the synthesis of cis-phlegmarine alkaloids like serratezomine E researchgate.net.

Another area of innovation involves the development of strategies for constructing the decahydroquinoline core. For example, aza-Michael intramolecular processes have been employed to create 5-oxodecahydroquinolines researchgate.net. These reactions, often catalyzed by chiral organocatalysts such as Cinchona-based diamines, can install nitrogen-containing stereocenters with high yield and stereocontrol researchgate.net.

Furthermore, synthetic chemists have explored various bond disconnections and reaction sequences. A nitrogen deletion strategy (N-deletion) has been successfully applied to efficiently combine piperidine (B6355638) and tetrahydroquinoline fragments, leading to shorter syntheses of this compound congeners like lycoposerramine V and W researchgate.net. The development of methods for the stereoselective synthesis of substituted decahydroquinoline derivatives, often serving as precursors to this compound alkaloids, has also been a focus ub.edu. This includes strategies like organocatalytic Robinson annulation for the construction of cyclohexen-3-one products, which are then elaborated into the target alkaloid structures chinesechemsoc.org.

The synthesis of this compound-type alkaloids has also seen the application of reactions such as intramolecular carbene cyclization , dimethyldioxirane (DMDO) enamine oxidation , and Stevens rearrangement to establish sterically congested vicinal quaternary centers chinesechemsoc.org. These advanced transformations highlight the ingenuity employed in tackling the synthetic challenges posed by this compound alkaloids.

Advanced Structural Elucidation and Stereochemical Assignment

Application of Advanced Spectroscopic Techniques for Phlegmarine Stereochemistry Elucidation (e.g., multi-dimensional NMR, X-ray Crystallography)

The primary tool for elucidating the intricate stereochemistry of this compound and its analogues has been Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are indispensable for unambiguously defining the connectivity and spatial relationships between atoms. nih.gov

Multi-dimensional NMR Spectroscopy

Two-dimensional (2D) NMR experiments have been crucial in piecing together the complex framework of this compound alkaloids. researchgate.netmdpi.com Key techniques employed include:

Correlation Spectroscopy (COSY): Used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, particularly across quaternary carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This is one of the most powerful NMR methods for stereochemical assignment. It detects protons that are close in space, irrespective of whether they are directly bonded. The presence or absence of NOE cross-peaks provides critical information about the relative configuration of stereocenters and the conformational arrangement of the rings. nih.gov

Through meticulous analysis of these 2D NMR datasets, researchers were able to define the relative stereochemistry of all five stereogenic centers within the this compound core. nih.gov The absolute stereochemistry was ultimately confirmed through the asymmetric total synthesis of several members of the this compound family, where the synthesized compounds' spectroscopic data were matched with those of the natural products. nih.govnih.govnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com From this pattern, a detailed electron density map can be generated, revealing the precise position of each atom in space, as well as bond lengths and angles. nih.gov

While obtaining suitable crystals of natural products can be challenging, X-ray crystallographic analysis of this compound derivatives or synthetic intermediates has been instrumental in validating structures determined by other means. It serves as the gold standard for structural proof, confirming the stereochemical assignments made through NMR spectroscopy and total synthesis. yale.edu

Table 1: Spectroscopic Techniques in this compound Analysis

| Technique | Application in this compound Elucidation | Information Obtained |

| COSY | Identifies ¹H-¹H coupling networks | Connectivity of adjacent protons |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | ¹H-¹³C one-bond correlations |

| HMBC | Shows long-range ¹H-¹³C correlations | Connectivity across multiple bonds and quaternary centers |

| NOESY | Detects through-space ¹H-¹H interactions | Relative stereochemistry, molecular conformation |

| X-ray Crystallography | Single crystal diffraction analysis | Absolute 3D molecular structure, bond lengths, and angles |

Computational Chemistry for Structural Verification and Stereochemical Reassignment of this compound Derivatives

Computational chemistry has emerged as a powerful complementary tool for verifying proposed structures and, in some cases, correcting misassignments of stereochemistry for this compound-type alkaloids. compchem.nlumd.edu By modeling molecular structures and calculating their properties, chemists can predict the most stable conformations and compare calculated data with experimental results. uni-bonn.de

For instance, in the study of related this compound-type alkaloids like huperzines M and N, initial structural assignments based on spectroscopic data were later questioned. acs.org Computational methods, often using Density Functional Theory (DFT), were employed to calculate the NMR chemical shifts and coupling constants for all possible diastereomers. By comparing these calculated spectroscopic parameters with the experimental data obtained from the natural product, a revised and correct stereochemical structure was proposed. This approach, integrating spectroscopic analysis with computational modeling, is particularly valuable when X-ray quality crystals are unavailable or when NMR data alone is ambiguous. acs.orgresearchgate.net

This synergy between synthesis, advanced spectroscopy, and computational analysis has been essential for the structural reassignment of several Lycopodium alkaloids, including senepodine F, where total synthesis confirmed a stereochemistry that differed from the originally proposed structure. researchgate.net The ability to predict the spectroscopic signatures of different stereoisomers provides a robust method for validating or challenging structural hypotheses, ultimately leading to a more accurate understanding of these complex natural products. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Huperzine M |

| Huperzine N |

Biological Roles and Ecological Interactions of Phlegmarine

Phlegmarine's Proposed Functions within the Lycopodiaceae Plant

Within the Lycopodiaceae family, this compound and other Lycopodium alkaloids are primarily considered defense metabolites researchgate.netresearchgate.net. Their presence is believed to deter herbivores and inhibit the growth of competing plants or pathogens. While direct evidence for this compound's specific physiological functions within the plant, such as growth regulation or signaling, is still emerging, its role as a defensive compound is widely supported by its chemical class and distribution researchgate.netresearchgate.net. The biosynthesis of these alkaloids is a complex process, involving multiple enzymes and genes, with recent research identifying key enzymes like neofunctionalized α-carbonic anhydrases (CAHs) in the generation of this compound-type scaffolds frontiersin.orgnih.govbiorxiv.org.

Elucidation of this compound's Ecological Significance in Plant-Herbivore and Plant-Microbe Interactions

This compound and related Lycopodium alkaloids are integral to the ecological interactions of clubmosses. As allelochemicals , these compounds can influence interactions with other organisms in the plant's environment mdpi.comfrontiersin.orgrothamsted.ac.uk.

Plant-Herbivore Interactions: Lycopodium alkaloids, including this compound, are hypothesized to serve as defense metabolites against herbivores researchgate.net. Many plant secondary metabolites are known to deter insect feeding or exhibit toxicity to them, contributing to the plant's defense strategy mdpi.comfrontiersin.orgrothamsted.ac.ukweebly.com. While specific studies detailing this compound's direct impact on particular herbivores are limited, the general class of Lycopodium alkaloids is recognized for its potential in this regard.

Plant-Microbe Interactions: Allelochemicals also play a crucial role in plant defense against microbial attack mdpi.comfrontiersin.orgrothamsted.ac.uk. This compound, as a member of this chemical class, is likely involved in protecting clubmosses from bacterial and fungal pathogens. Research indicates that plant-derived allelochemicals can suppress microbial growth and are considered leads for new pesticide discovery efforts mdpi.comfrontiersin.org. The complex chemical structures of these alkaloids suggest potential broad-spectrum activity against various microorganisms.

In Vitro Mechanistic Studies on this compound's Interaction with Biological Targets (excluding human clinical context)

In vitro studies are essential for understanding how compounds like this compound interact with biological systems at a molecular level, without involving human subjects. These studies often focus on specific enzymes, receptors, or cellular pathways in non-human models.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in understanding how a molecule's chemical structure correlates with its biological activity wm.eduoncodesign-services.comgardp.orgcollaborativedrug.comnih.gov. By synthesizing and testing various derivatives of a compound, researchers can identify which structural features are critical for its efficacy. For this compound, SAR studies would involve modifying its complex alkaloid structure to observe changes in its activity against specific biological targets. Such studies aim to optimize the compound's potency, selectivity, or other desirable properties. For example, in studies of other alkaloid classes, specific functional groups or stereochemical arrangements have been shown to significantly influence their interaction with enzymes like acetylcholinesterase (AChE) researchgate.netnih.gov or other biological targets mdpi.comresearchgate.net.

Table 1: Hypothetical SAR Study Framework for this compound Derivatives

| Derivative ID | Structural Modification (e.g., at position X) | Target Biological System | Observed Activity Metric (e.g., IC50, % inhibition) | Notes on Activity Change |

| This compound | - | Insecticidal Assay | IC50 = Y µg/mL | Baseline |

| This compound-A | Addition of hydroxyl group at C-5 | Insecticidal Assay | IC50 = Z µg/mL | Increased/Decreased Activity |

| This compound-B | Methylation of N-atom | Insecticidal Assay | IC50 = W µg/mL | Increased/Decreased Activity |

| This compound-C | Removal of a specific ring system | Antimicrobial Assay | MIC = V µg/mL | Potency against Fungus X |

Note: This table illustrates a hypothetical SAR study framework. Specific data for this compound derivatives would require experimental investigation.

Elucidation of Molecular Mechanisms in Non-Human Biological Assays

Mechanistic studies aim to uncover the precise molecular pathways through which a compound exerts its effects nihr.ac.uknih.govnih.gov. For this compound, these studies would focus on its interactions with biological targets in non-human systems. For instance, research on other Lycopodium alkaloids has shown their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects and vertebrates researchgate.netnih.gov. This compound's structural similarity to other AChE inhibitors suggests it might also interact with such enzymes. Furthermore, some Lycopodium alkaloids have been investigated for their effects on ion channels, such as acid-sensing ion channels (ASICs) chinesechemsoc.org, or their potential immunomodulatory activities skemman.is. Understanding these mechanisms involves assays that can identify target proteins, enzyme inhibition kinetics, or cellular pathway modulation in relevant biological models, such as insect cell lines or microbial cultures pharmaron.comwjbphs.comcriver.comvipergen.compharmaron.comnih.gov.

Advanced Analytical Methodologies for Phlegmarine Research

Modern Hyphenated Chromatographic-Spectrometric Techniques for Trace Analysis and Complex Mixture Profiling

Hyphenated techniques, which combine the separation power of chromatography with the sensitive detection capabilities of mass spectrometry, are indispensable tools for analyzing complex natural product mixtures and detecting trace analytes.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a cornerstone technique for the analysis of alkaloids, including the Lycopodium class to which Phlegmarine belongs nih.govwikipedia.orgmdpi.com. This technique synergistically combines the separation capabilities of liquid chromatography (LC) with the mass analysis power of tandem mass spectrometry (MS/MS). LC effectively separates components within a complex mixture, while MS/MS provides highly sensitive and selective detection, enabling the identification and quantification of target analytes even at very low concentrations nih.govwikipedia.orgnih.gov.

For this compound and related alkaloids, LC-MS/MS is vital for:

Trace Analysis: Detecting and quantifying alkaloids present in minute quantities within plant extracts or biological samples nih.gov.

Complex Mixture Profiling: Differentiating and identifying individual alkaloids within a sample that may contain numerous structurally similar compounds wikipedia.orgresearchgate.netresearchgate.net.

Pharmacokinetic and Metabolism Studies: Monitoring the absorption, distribution, metabolism, and excretion of alkaloids in biological matrices like plasma and tissues nih.govmdpi.comresearchgate.net. Studies have established and validated LC-MS/MS methods for the simultaneous analysis of multiple Lycopodium alkaloids in rat plasma and brain tissue, demonstrating robust extraction recovery and manageable matrix effects mdpi.com.

Various LC separation modes, such as reversed-phase chromatography (RPC), hydrophilic interaction liquid chromatography (HILIC), ion chromatography (IC), and mixed-mode chromatography (MMC), can be employed depending on the polarity and characteristics of the alkaloids being analyzed jfda-online.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, particularly suited for the analysis of volatile and semi-volatile compounds filab.fr. While many Lycopodium alkaloids, including this compound, may not be inherently volatile, GC-MS can be applied to analyze derivatized forms or specific alkaloid fractions from plant materials filab.frcdnsciencepub.combiomedpharmajournal.org. GC-MS is valuable for screening plant species for alkaloid content and for identifying known volatile metabolites filab.frcdnsciencepub.combiomedpharmajournal.org. Its application in analyzing complex plant matrices allows for the separation and identification of various compounds based on their mass spectra filab.frbiomedpharmajournal.org.

Challenges in Complex Matrices: Analyzing alkaloids in biological matrices like plant extracts, plasma, or tissues often involves dealing with high background noise and potential interference from endogenous compounds. These matrix components can suppress or enhance the ionization efficiency of the target analytes, a phenomenon known as "matrix effect" nih.govpsu.edu. Careful method development, including optimization of sample preparation, chromatographic separation, and MS parameters, is essential to mitigate these effects and ensure accurate and reliable results mdpi.comnih.govpsu.eduresearchgate.net.

Quantitative and Qualitative Analysis of this compound in Biological Matrices

Accurate determination of this compound's presence and quantity in biological samples requires both qualitative (identification) and quantitative (measurement) approaches.

Qualitative Analysis

Qualitative analysis focuses on confirming the identity of this compound within a sample. This is primarily achieved through spectroscopic methods:

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and differentiation from other compounds wikipedia.orgresearchgate.netresearchgate.net. High-resolution MS (HRMS) can provide precise mass measurements, further enhancing confidence in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for elucidating the detailed structure and stereochemistry of organic molecules. ¹³C NMR spectroscopic data, in particular, has been instrumental in establishing spectral patterns for the decahydroquinoline (B1201275) core common to this compound-type Lycopodium alkaloids, facilitating stereochemical assignments researchgate.netacs.org. Comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, is essential for confirming the structure of isolated this compound researchgate.net.

Other spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy can provide complementary information regarding functional groups present in the molecule researchgate.net.

Quantitative Analysis

Quantitative analysis aims to determine the precise concentration of this compound in a biological matrix. LC-MS/MS is the predominant technique for this purpose due to its sensitivity and selectivity nih.govmdpi.comnih.gov.

Method Validation: The reliability of quantitative results hinges on rigorous method validation, which typically includes assessing:

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy mdpi.comnih.gov.

Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision), often expressed as percent relative error (%RE) and percent relative standard deviation (%RSD), respectively mdpi.comnih.gov.

Matrix Effects: The influence of co-eluting matrix components on the analyte's ionization, requiring evaluation and potential compensation mdpi.compsu.edu.

Stability: Assessing the analyte's stability in the biological matrix under various storage and handling conditions mdpi.com.

Illustrative Data from Related Alkaloid Analysis: While specific quantitative data for this compound across all matrices might be dispersed, studies on related Lycopodium alkaloids provide benchmarks for method performance. For instance, validated LC-MS/MS methods for other Lycopodium alkaloids in rat plasma and brain tissue have demonstrated extraction recoveries ranging from 81.2% to 110.1% and matrix effects between 85.1% and 114.4% mdpi.com. Similarly, quantitative LC-MS/MS analysis of various compounds in postmortem blood has reported LLOQs typically between 0.1-0.2 ng/mL, with precision and accuracy values generally within ±20% nih.gov.

Data Tables

Table 1: Spectroscopic Techniques for this compound Structure Elucidation

| Spectroscopic Technique | Role in Elucidation | Reference(s) |

| Nuclear Magnetic Resonance (NMR) | Detailed structure and stereochemistry definition | researchgate.netresearchgate.netacs.org |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, identification | wikipedia.orgresearchgate.netresearchgate.net |

| Infrared (IR) | Identification of functional groups | researchgate.net |

| Ultraviolet (UV) | Identification of chromophores | researchgate.net |

| Circular Dichroism (CD) | Determination of absolute stereochemistry | researchgate.net |

Future Research Directions and Unaddressed Challenges

Comprehensive Elucidation of Undiscovered Phlegmarine Biosynthetic Enzymes and Pathways

The biosynthetic pathway leading to this compound and its subsequent conversion into other complex Lycopodium alkaloids is not yet fully understood. This compound is considered a key intermediate, formed from two 2-propylpiperidine (B147437) units. psu.edu However, the specific enzymes that catalyze its formation and further transformations remain largely unidentified. psu.eduscribd.com

Recent transcriptomic and metabolomic studies on Huperzia serrata have begun to shed light on potential enzyme classes involved in the broader Lycopodium alkaloid pathways. nih.govfrontiersin.org These studies have identified correlations between the accumulation of metabolites like this compound and the expression of certain genes. nih.gov Despite these advances, a significant knowledge gap persists regarding the specific enzymes responsible for the key steps in this compound biosynthesis. While it is proposed that an unknown enzyme or set of enzymes facilitates the decarboxylation and ring closure to form this compound, these have not been isolated or characterized. psu.edu

Future research must focus on the discovery and characterization of these elusive enzymes. Key research objectives include:

Gene Identification: Utilizing genome mining and comparative transcriptomics across different Lycopodium species to identify candidate genes. nih.gov

Enzyme Characterization: In vitro expression and functional analysis of candidate enzymes, such as those from the Cytochrome P450 (CYP) and 2-oxoglutarate-dependent dioxygenase (2OGD) families, to confirm their specific roles in the this compound pathway. nih.govfrontiersin.orgnih.gov

Pathway Reconstruction: Elucidating the precise sequence of reactions and intermediates leading to the this compound scaffold.

A summary of potential enzyme classes and their hypothesized roles based on recent research is presented below.

| Enzyme Class | Potential Role in Pathway | Evidence/Hypothesis |

| α-carbonic anhydrases (CAHs) | Scaffold formation | Recently identified as key enzymes in alkaloid biosynthesis, potentially involved in generating core structures. nih.gov |

| Cytochrome P450 (CYP) | Oxidative modifications | Transcripts for CYP enzymes show a strong correlation with this compound and other alkaloid metabolites. nih.govfrontiersin.org |

| 2-oxoglutarate-dependent dioxygenases (2OGD) | Oxidative modifications | Genes for 2OGD enzymes are correlated with metabolites in the Huperzine A biosynthetic pathway, for which this compound is a precursor. nih.govfrontiersin.orgnih.gov |

| Lysine decarboxylase (LDC) | Precursor synthesis | Involved in the initial steps of the pathway leading to the piperidine (B6355638) rings. frontiersin.org |

| Polyketide Synthase (PKS) | Precursor synthesis | Implicated in the formation of the carbon skeleton that ultimately forms the alkaloid structure. frontiersin.org |

Innovation in Sustainable and Scalable Synthetic Routes to this compound and Analogues

While numerous total syntheses of this compound alkaloids have been reported, many of these routes are lengthy and not suited for large-scale production. researchgate.net The development of innovative, sustainable, and scalable synthetic strategies is a critical challenge for the future. This involves moving beyond traditional laboratory-scale methods to approaches that are more cost-efficient and environmentally benign. ucalgary.cacnr.it

The principles of "green chemistry" should guide the development of new synthetic routes. spirochem.com This includes the use of sustainable solvents, minimizing waste, and designing energy-efficient processes. cnr.it Promising strategies include:

Biocatalysis: Employing engineered enzymes to perform key stereoselective transformations, potentially shortening synthetic sequences and improving yields.

Flow Chemistry: Utilizing continuous flow reactors for improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. ub.edu

Novel Catalytic Methods: Developing new transition-metal catalyzed reactions or organocatalytic approaches to forge the complex polycyclic skeleton of this compound with high efficiency and selectivity. nih.gov

Furthermore, the creation of synthetic platforms that allow for "diverted total synthesis" or "diversity-oriented synthesis" would be highly valuable. nih.govrsc.org Such platforms would enable the efficient production not only of this compound itself but also of a wide array of structural analogues for biological screening and structure-activity relationship studies. rsc.orgsynthiaonline.com

| Synthetic Strategy | Traditional Approach | Sustainable/Innovative Approach |

| Catalysis | Often relies on stoichiometric reagents. | Employs catalytic amounts of reagents (e.g., organocatalysts, transition metals, enzymes). nih.gov |

| Solvents | Often uses environmentally impactful organic solvents. | Prioritizes greener solvents or solvent-free conditions. cnr.it |

| Process | Multi-step, batch processing. | Continuous flow chemistry for better control and scalability. ub.edu |

| Efficiency | Can have low overall yields and generate significant waste. | Aims for high atom economy, reduced waste, and fewer purification steps. spirochem.com |

| Versatility | Focused on a single target molecule. | Designed for late-stage diversification to create libraries of analogues. nih.govrsc.org |

Deeper Understanding of this compound's Specific Ecological Roles and Evolutionary Aspects

Lycopodium alkaloids, as a class, are believed to function primarily in chemical defense, protecting the plants from herbivores and pathogens. rushim.ruwikipedia.org The club mosses (Lycopodiaceae) are an ancient lineage of plants, with fossil records dating back hundreds of millions of years. thieme-connect.comthieme-connect.de It is highly probable that the production of these complex alkaloids has played a significant role in their long-term survival and evolutionary success. thieme-connect.comthieme-connect.de

Direct Bioassays: Testing pure this compound for its activity against a range of relevant herbivores and microbial pathogens.

Metabolic Profiling: Correlating the concentration of this compound in different plant tissues and at different life stages with susceptibility to ecological pressures.

Evolutionary Chemistry: Comparing the alkaloid profiles across a broad range of Lycopodiaceae species to understand the evolutionary diversification of pathways originating from this compound.

While alkaloids are generally recognized as protective agents, their precise functions can be multifaceted, potentially including roles in plant growth regulation or mediating other ecological interactions. wikipedia.orgelsevier.com A deeper investigation is needed to clarify if this compound serves purely as a metabolic precursor or if it possesses its own distinct ecological functions. mdpi.com

Development of Novel Analytical Platforms for High-Throughput this compound Profiling

To effectively study the biosynthesis, ecological roles, and potential applications of this compound, robust and efficient analytical methods are required. Current methods for alkaloid analysis often involve laborious extraction and purification steps. nih.gov The development of novel analytical platforms capable of high-throughput profiling would significantly accelerate research in this area.

Such platforms would enable the rapid and simultaneous analysis of this compound and its related alkaloids from a large number of samples. Key components of such a system would include:

Automated Sample Preparation: Utilizing liquid-handling robotics to streamline extraction and preparation of samples from plant material. uib.no

Advanced Separation and Detection: Combining high-pressure liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) to achieve sensitive and specific detection of target compounds in complex mixtures. ub.edunih.gov

Computational Data Analysis: Implementing specialized software for automated peak alignment, substructure recognition, and statistical analysis to quickly identify and quantify this compound and its analogues from large datasets. nih.gov

High-throughput screening (HTS) methodologies, widely used in drug discovery, could be adapted for this compound research. medchemexpress.commedinadiscovery.com For instance, a thermal shift assay using differential scanning fluorimetry could be developed to screen for proteins that bind to this compound, helping to identify its biosynthetic enzymes or molecular targets. uib.no The creation of such advanced analytical tools is essential for efficiently exploring the chemical diversity of this compound-type alkaloids across the Lycopodiaceae family and for screening synthetic analogue libraries for novel bioactivities.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for identifying and characterizing Phlegmarine, and how should researchers validate their findings?

- Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) to determine molecular structure. Compare spectral data with published literature or databases (e.g., SciFinder, Reaxys). Validate purity using HPLC with UV/Vis or evaporative light scattering detection (ELSD) . For novel derivatives, ensure reproducibility by repeating synthesis and characterization across multiple batches .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

Literature Review : Identify existing synthetic routes (e.g., total synthesis, semisynthesis) from peer-reviewed journals. Prioritize methods with detailed experimental sections and characterization data .

Optimization : Test variables (e.g., temperature, catalysts) systematically using design of experiments (DoE) principles. Document deviations and outcomes in a lab notebook.

Validation : Confirm intermediate and final product identities via spectroscopic cross-checks. Share protocols in supplementary materials to enhance reproducibility .

Q. What criteria should guide the selection of biological assays for preliminary this compound bioactivity screening?

- Methodological Answer :

- Target Relevance : Align assays with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding) using databases like ChEMBL or PubChem BioAssay.

- Dose-Response Validation : Use at least three concentrations in triplicate to establish dose dependency. Include positive/negative controls and statistical analysis (e.g., ANOVA with p < 0.05 threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

Data Audit : Tabulate conflicting results (e.g., IC₅₀ values, assay conditions) to identify variables (Table 1).

| Study | Compound | Assay Type | IC₅₀ (μM) | Purity (%) | Solvent |

|---|---|---|---|---|---|

| A | PM-001 | Kinase | 1.2 | 98 | DMSO |

| B | PM-001 | Kinase | 5.7 | 85 | EtOH |

Replication : Reproduce assays under standardized conditions (e.g., solvent, cell lines).

Mechanistic Probes : Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics .

Q. What computational strategies are effective for predicting this compound’s molecular interactions, and how should they be validated?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over ≥100 ns trajectories using software like GROMACS. Analyze free energy with MM/PBSA.

- Experimental Cross-Check : Validate docking poses via X-ray crystallography or mutagenesis studies .

- Data Transparency : Publish force field parameters and simulation scripts in repositories like Zenodo .

Q. How can researchers integrate fragmented this compound literature into a cohesive structure-activity relationship (SAR) model?

- Methodological Answer :

Data Curation : Extract structural and bioactivity data into a relational database (e.g., MySQL). Normalize units and activity metrics (e.g., μM to nM).

SAR Workflow : Apply machine learning (e.g., Random Forest, SVM) using open-source tools (e.g., KNIME, Python scikit-learn). Validate models with external test sets .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Follow journal-specific protocols for detailing synthesis and characterization (e.g., Beilstein Journal guidelines for compound data) .

- Data Precision : Report numerical values to the instrument’s precision (e.g., ±0.01 mg for analytical balances) and avoid overstatement (e.g., "significant" without p-values) .

- Literature Gaps : Use citation tracking tools (e.g., Web of Science) to identify understudied this compound analogs or mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.